molecular formula C38H34N6O8 B1242280 Gilvusmycin

Gilvusmycin

Cat. No. B1242280
M. Wt: 702.7 g/mol
InChI Key: XUBJLJZOSKJNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gilvusmycin is an antibiotic isolated from the culture broth of Streptomyces sp. QM16 with potent cytotoxic activity against the human tumor cells. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is a cyclic ketone, a member of phenols, an aromatic ether, a bridged compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Antitumor Activity and Mechanism of Action

Gilvusmycin, identified as part of the benzodipyrrole family of antibiotics produced by Streptomyces, exhibits pronounced antitumor activities. This attribute primarily stems from the unique ability of these compounds to stabilize DNA helix chains significantly. The pharmacophore within this compound facilitates a unique covalent bond with the N3 of adenine in the DNA's minor groove, effectively inhibiting DNA distortion. This mechanism contributes to its strong antitumor properties, notably against P388 leukemia, highlighting the potential of this compound and related antibiotics in cancer therapy. The research reviews structural, activity, and toxicity aspects of these antibiotics, including this compound, emphasizing their significant role as potent antitumor agents (Gu Jue, 2002).

Biosynthesis Insights and Potential for Analog Development

Gilvocarcin V, closely related to this compound, showcases the intricate biosynthesis processes underlying the production of benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside antibiotics. The elucidated gene cluster for gilvocarcin V biosynthesis provides critical insights into the biosynthetic steps, including oxidative rearrangement and C-glycosylation. These findings not only deepen our understanding of the molecular basis for the biological activity of this compound analogs but also set the stage for engineering gilvocarcin analogs with enhanced antitumor activities. This advancement underscores the potential for exploiting the gilvocarcin gene cluster in producing this compound derivatives with improved therapeutic profiles (C. Fischer, Fredilyn Lipata, J. Rohr, 2003).

properties

Molecular Formula

C38H34N6O8

Molecular Weight

702.7 g/mol

IUPAC Name

10-[6-(6-acetyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-3-methyl-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-trien-7-one

InChI

InChI=1S/C38H34N6O8/c1-15-13-39-29-24(46)11-25-38(26(15)29)12-17(38)14-44(25)37(50)23-10-21-19-6-8-43(31(19)33(48)35(52-4)28(21)41-23)36(49)22-9-20-18-5-7-42(16(2)45)30(18)32(47)34(51-3)27(20)40-22/h9-11,13,17,39-41,47-48H,5-8,12,14H2,1-4H3

InChI Key

XUBJLJZOSKJNMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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